1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine
CAS No.: 799258-83-6
Cat. No.: VC4935549
Molecular Formula: C16H19NO3S
Molecular Weight: 305.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799258-83-6 |
|---|---|
| Molecular Formula | C16H19NO3S |
| Molecular Weight | 305.39 |
| IUPAC Name | 1-(4-ethoxynaphthalen-1-yl)sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C16H19NO3S/c1-2-20-15-9-10-16(14-8-4-3-7-13(14)15)21(18,19)17-11-5-6-12-17/h3-4,7-10H,2,5-6,11-12H2,1H3 |
| Standard InChI Key | STPPVLJYISWABN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC3 |
Introduction
Synthesis
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine typically involves:
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Sulfonation Reaction:
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A sulfonyl chloride derivative of 4-ethoxynaphthalene (e.g., 4-ethoxynaphthalene-1-sulfonyl chloride) is prepared using chlorosulfonic acid or similar reagents.
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Nucleophilic Substitution:
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The sulfonyl chloride reacts with pyrrolidine in the presence of a base (e.g., triethylamine) to form the desired product.
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Reaction Scheme:
This method ensures high yields and purity when conducted under controlled conditions.
Pharmaceutical Research
Sulfonamide derivatives like this compound are widely studied for their biological activities. While specific data on 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine is limited, related compounds have shown:
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Anti-inflammatory properties: Sulfonamides often inhibit enzymes like cyclooxygenases.
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Antimicrobial activity: Many sulfonamides disrupt bacterial folate synthesis.
Chemical Probes
The compound's dual hydrophilic-hydrophobic nature makes it suitable for studying protein-ligand interactions, particularly with enzymes containing hydrophobic active sites.
Analytical Techniques:
To confirm its identity and purity, the following methods are commonly employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra provide insights into the chemical environment of atoms.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects characteristic vibrations for sulfonyl () and ether groups.
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X-Ray Crystallography:
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Determines three-dimensional molecular structure if crystalline samples are available.
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Biological Activity and Toxicity
While specific studies on this compound are unavailable, general trends for sulfonamide derivatives include:
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Low toxicity at therapeutic doses.
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Potential side effects related to hypersensitivity reactions in humans.
Further research is needed to evaluate its pharmacokinetics, bioavailability, and safety profiles.
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